molecular formula C6H10N4OS B1270450 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine CAS No. 71125-44-5

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Cat. No. B1270450
CAS RN: 71125-44-5
M. Wt: 186.24 g/mol
InChI Key: ZPVDYLQZHMWCDT-UHFFFAOYSA-N
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Description

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a compound of interest in the field of organic chemistry due to its incorporation of a thiadiazole ring, known for its biological activities, and a morpholine ring, which is often found in pharmacologically active molecules. Its synthesis, structural analysis, and the exploration of its chemical and physical properties are crucial for understanding its potential applications in various fields, excluding its use as a drug.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol-2-amine derivatives often involves reactions under specific conditions that promote the formation of the thiadiazole ring, alongside incorporating the morpholine functionality. For example, Wawrzycka-Gorczyca et al. (2011) describe the synthesis and crystal structure of compounds where morpholine and thiadiazole structures are central to their formation, showcasing typical synthetic routes and structural features relevant to our compound of interest (Wawrzycka-Gorczyca et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine often features intermolecular hydrogen bonding and specific spatial arrangements dictated by the functional groups present. The study by Banu et al. (2013) on a morpholinomethyl derivative provides insights into the structural analysis through X-ray crystallography, highlighting intermolecular interactions and the molecular geometry that could be analogous to our compound of interest (Banu et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-thiadiazol-2-amines typically exploit the reactive nature of the thiadiazole ring. The work of Toshmurodov et al. (2021) explores the amidoalkylation of heterocyclic amines, showing how derivatives, including those with morpholine, react under certain conditions to produce new compounds with potential antimicrobial activity (Toshmurodov et al., 2021).

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Amidoalkylation and Antimicrobial Activity : A study demonstrated that derivatives of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine exhibited significant antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Toshmurodov et al., 2021).
  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from this compound showed strong antimicrobial activity and DNA protective ability against oxidative damage (Gür et al., 2020).
  • Antimicrobial and Antiurease Activities : Morpholine derivatives containing an azole nucleus, including those derived from 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, displayed notable antimicrobial activity and inhibited certain enzymes (Bektaş et al., 2012).

Cancer Research and Treatment

  • Selectivity of Cytotoxic Action to Cancer Cells : Some derivatives of this compound showed selective cytotoxic action towards specific cancer cell lines, such as breast adenocarcinoma and lung carcinoma cells (Proshin et al., 2021).
  • Histone H3 Receptor Antagonist for Diabetes Treatment : A novel derivative of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine was found to have antidiabetic efficacy in a mouse model, indicating its potential in diabetes treatment and its role as a histamine H3 receptor antagonist (Rao et al., 2012).

Chemical Synthesis and Structural Analysis

  • Synthesis and Evaluation for Antitubercular and Antifungal Activity : Derivatives of this compound displayed good antitubercular and antifungal activity, showcasing its broad spectrum in antimicrobial applications (Syed et al., 2013).
  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of derivatives of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, providing insights into the molecular arrangement and potential interactions (Malinovskii et al., 2000).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332;H315;H319;H335 . Precautionary measures include P271;P261;P280 .

properties

IUPAC Name

5-morpholin-4-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVDYLQZHMWCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363525
Record name 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

CAS RN

71125-44-5
Record name 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Morpholine (200 μl) was added to a solution of 2-amino-5-chloro-1,3,4-thiadiazole (60 mg) in ethanol (2 ml) and the mixture heated in a sealed vial at 40° C. for 6 hours. The ethanol was evaporated from the cooled reaction under vacuum, the residue diluted with water and filtered. The filtrate was extracted with ethyl acetate (x2), the extracts dried (MgSO4) and the solvent removed under vacuum to give 2-amino-5-morpholinyl-1,3,4-thiadiazole.
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 9 g of 2-amino-5-bromo-1,3,4-thiadiazole (0.05 mole), 9.1 g of morpholine (0.105 mole) and 150 ml ethanol was refluxed for 6 hours. After standing overnight at room temperature the precipitate was filtered off, suspended in water, again filtered off and then dried. Thus 2-amino-5-morpholino-1,3,4-thiadiazole is obtained in a yield of 43.6% of the theoretical yield. Melting point: 186°-188° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-1,3,4-thiadiazol-2-ylamine, K2HPO4 (5.7 g), and 5.3 ml of morpholine in 20 ml of DMF is heated at 80° C. under nitrogen for 18 hours, then diluted with 50 ml of water. The clear solution is placed in a continuous extractor and extracted with a brisk flow of dichloromethane for 18 hours. The solution is dried over MgSO4 and concentrated under reduced pressure, with toluene azeotropes to remove DMF. Recrystallization of the residual solid from 50 ml of acetonitrile and 100 ml of toluene affords 3.92 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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